

Cy5.5 Acetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5.5 acetate

Cat. No.: B15555535

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of **Cy5.5 acetate**, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document offers a consolidated resource of key technical data and experimental methodologies to facilitate its effective use in pre-clinical and in-vitro studies.

Chemical Structure and Physicochemical Properties

Cy5.5 acetate, also known as Sulfo-Cyanine5.5 acetate, is a water-soluble, sulfonated cyanine dye. The presence of multiple sulfonate groups enhances its hydrophilicity, making it suitable for biological applications in aqueous environments. The acetate component typically serves as a counter-ion. The core structure of the Cy5.5 fluorophore is characterized by two indole rings linked by a polymethine chain.

Below is a summary of its key physicochemical properties:

Property	Value	Reference
Chemical Formula	C43H48N2O16S4	[1]
Molecular Weight	977.11 g/mol	[1]
Appearance	Dark blue solid	[2] [3]
Solubility	Well soluble in water, DMSO, and DMF. Practically insoluble in non-polar organic solvents.	[2] [3]
Purity	Typically ≥95%	[1]

Spectral Properties

Cy5.5 is a near-infrared (NIR) dye, which makes it particularly useful for in-vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in this spectral region.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~673-675 nm	[4] [5]
Emission Maximum (λ_{em})	~691-694 nm	[4] [5]
Molar Extinction Coefficient (ϵ)	~235,000 $\text{cm}^{-1}\text{M}^{-1}$	[4] [5]
Quantum Yield (Φ)	~0.2 (non-sulfonated)	[6]

Experimental Protocols

The acetate or carboxylic acid form of Cy5.5 is typically non-activated. This makes it unsuitable for direct conjugation to biomolecules without prior chemical activation. Its primary applications are as a non-reactive control in labeling experiments and for instrument calibration.

Preparation of Stock Solutions

Materials:

- **Cy5.5 acetate** (or carboxylic acid) solid
- Anhydrous Dimethyl sulfoxide (DMSO) or sterile deionized water
- Vortex mixer
- Microcentrifuge

Protocol:

- Bring the vial of solid **Cy5.5 acetate** to room temperature before opening to prevent moisture condensation.
- Add the appropriate volume of anhydrous DMSO or deionized water to the vial to achieve the desired stock concentration (e.g., 10 mM).
- Vortex the solution thoroughly to ensure the dye is completely dissolved.
- Briefly centrifuge the vial to collect the solution at the bottom.
- Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Use as a Non-Reactive Control in In-Vivo Imaging

Objective: To differentiate between specific probe accumulation and non-specific dye uptake.

Materials:

- Cy5.5-labeled targeting probe
- **Cy5.5 acetate** (unconjugated control)
- Animal model (e.g., tumor-bearing mouse)
- In-vivo imaging system with appropriate filters for Cy5.5
- Anesthesia

Protocol:

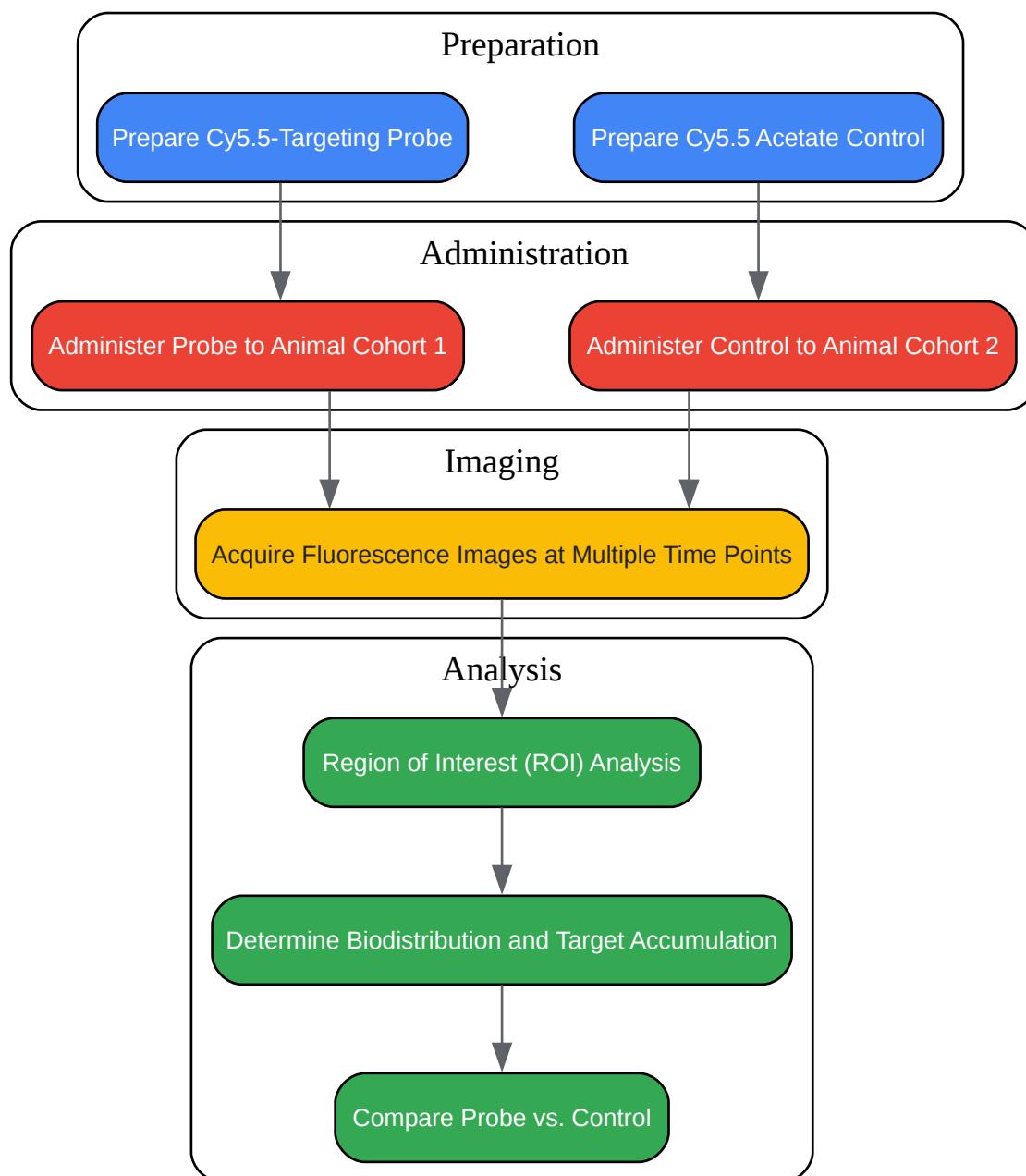
- Prepare two cohorts of animals for the study: one to receive the Cy5.5-labeled targeting probe and the other to receive the unconjugated **Cy5.5 acetate**.
- Dissolve the **Cy5.5 acetate** in a sterile, biocompatible vehicle (e.g., PBS) at a concentration equivalent to the dye concentration in the targeted probe solution.
- Administer the respective solutions to the animals via the desired route (e.g., intravenous injection).
- At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the animals and perform whole-body imaging using the in-vivo imaging system.
- Acquire fluorescence images using the appropriate excitation and emission filters for Cy5.5.
- Analyze the images to compare the biodistribution and tumor accumulation of the targeted probe versus the non-reactive **Cy5.5 acetate** control. This allows for the assessment of the targeting specificity of the probe.

Stability and Storage

Solid **Cy5.5 acetate** should be stored at -20°C in a desiccated environment and protected from light.^[2] Under these conditions, it is stable for up to 24 months.^[2] Stock solutions in anhydrous DMSO can be stored at -20°C for at least one month, though some sources suggest up to 6 months at -80°C.^[7] It is recommended to prepare fresh aqueous solutions for each experiment due to the potential for hydrolysis over time. Transportation can be done at ambient temperature for up to three weeks.^[2]

Applications in Research and Drug Development

The primary application of Cy5.5-conjugated molecules is in in-vivo and in-vitro fluorescence imaging. Its NIR properties make it an ideal candidate for:


- Cancer Research: Visualizing tumor growth, metastasis, and response to therapy by labeling tumor-targeting molecules such as antibodies and peptides.

- Drug Delivery: Tracking the biodistribution, target accumulation, and clearance of drug delivery systems like nanoparticles and liposomes.
- Inflammation Imaging: Detecting and monitoring inflammatory processes by labeling relevant biomarkers.

The non-activated **Cy5.5 acetate** is a crucial tool in these studies to serve as a negative control, ensuring that the observed fluorescence signal is due to the specific targeting of the conjugated molecule and not due to non-specific accumulation of the dye itself.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an in-vivo imaging experiment using a Cy5.5-labeled probe and a non-activated **Cy5.5 acetate** control.

[Click to download full resolution via product page](#)

Caption: A typical workflow for an in-vivo imaging experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cy5.5 acetate , 花青素Cy5.5 acetate-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]
- 4. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 5. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 6. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Cy5.5 Acetate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555535#chemical-structure-and-properties-of-cy5-5-acetate\]](https://www.benchchem.com/product/b15555535#chemical-structure-and-properties-of-cy5-5-acetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com